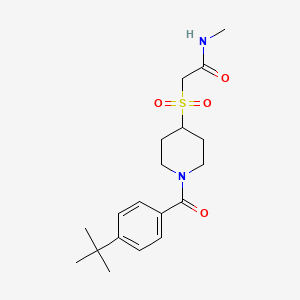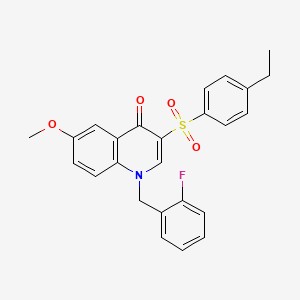
3-((4-ethylphenyl)sulfonyl)-1-(2-fluorobenzyl)-6-methoxyquinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "3-((4-ethylphenyl)sulfonyl)-1-(2-fluorobenzyl)-6-methoxyquinolin-4(1H)-one" is a heterocyclic molecule that likely exhibits a range of biological activities due to the presence of the quinolinone scaffold and the sulfonyl functional group. Heterocyclic compounds such as isoquinolines and quinazolinones have been extensively studied for their potential pharmacological properties, including antitumor and antimicrobial activities .
Synthesis Analysis
The synthesis of heterocyclic compounds often involves multi-step reactions that can include cyclization and functional group transformations. For instance, the synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones was achieved through a visible-light-promoted reaction involving N-alkyl-N-methacryloyl benzamides and sulfonyl chlorides, catalyzed by fac-Ir(ppy)3 . Similarly, the synthesis of 2-methoxy-5-{4-oxo-2-((E)-2-(4-sulfamoylphenyl)ethenyl-3,4-dihydroquinazolin-3-yl)benzene-1-sulfonamide was performed by reacting a quinazolinone derivative with chlorosulfonic acid, followed by amidation with ammonia gas . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of aromatic rings, sulfonyl groups, and heteroatoms, which contribute to their chemical reactivity and interaction with biological targets. The structure is often confirmed using spectroscopic techniques such as IR, NMR (1H and 13C), and mass spectrometry .
Chemical Reactions Analysis
The reactivity of the sulfonyl group in these compounds is significant as it can undergo various chemical reactions, including sulfonylation and amidation, as seen in the synthesis of related compounds . The presence of the fluorine atom and the methoxy group can also influence the chemical behavior of the molecule, potentially affecting its biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds, including solubility, melting point, and stability, are influenced by their molecular structure. The presence of sulfonyl and methoxy groups can affect the compound's hydrophilicity and lipophilicity, which in turn can influence its pharmacokinetic properties. The antimicrobial activity of sulfonamide derivatives has been demonstrated, with some compounds showing potent activity in the MIC range of 6.25–25.0 µg/mL . Molecular docking studies can predict the affinity and orientation of these compounds at the active enzyme site, providing insights into their potential mechanism of action .
科学的研究の応用
Synthesis and Chemical Properties
- The synthesis and application of similar compounds have been explored in carbohydrate chemistry, demonstrating the utility of sulfonyl groups for protecting hydroxyl groups in complex molecules. Such protective groups are cleaved under mild conditions, showcasing the compound's versatility in synthetic chemistry (Spjut, Qian, & Elofsson, 2010).
- Research on fluoro-substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole for biological and pharmacological screening has revealed the synthesis of various substituted compounds, highlighting the structural diversity and potential biological activities of these molecules (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).
Biological and Pharmacological Screening
- The study of quinoline derivatives for their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities demonstrates the broad spectrum of biological effects these compounds can exhibit. Such studies pave the way for the development of new therapeutics based on quinoline structures (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).
Advanced Materials and Chemical Applications
- The complexation of Zn2+ by fluorophore derivatives of quinolines, including those with sulfonyl groups, has been studied for potential applications in sensing and detection. Such research indicates the utility of these compounds in developing sensitive and selective probes for metal ions (Coleman, May, & Lincoln, 2010).
特性
IUPAC Name |
3-(4-ethylphenyl)sulfonyl-1-[(2-fluorophenyl)methyl]-6-methoxyquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FNO4S/c1-3-17-8-11-20(12-9-17)32(29,30)24-16-27(15-18-6-4-5-7-22(18)26)23-13-10-19(31-2)14-21(23)25(24)28/h4-14,16H,3,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJHBRQMIAETPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-ethylphenyl)sulfonyl)-1-(2-fluorobenzyl)-6-methoxyquinolin-4(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1H-benzo[d]imidazol-1-yl)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2547628.png)
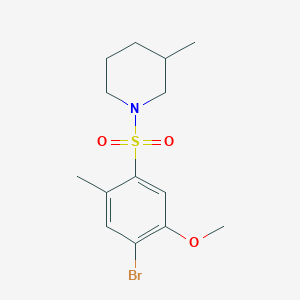
![2-Cyclopropyl-4-[[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2547630.png)
![2-Ethoxy-6-({[3-(trifluoromethyl)benzyl]amino}methyl)phenol](/img/structure/B2547631.png)
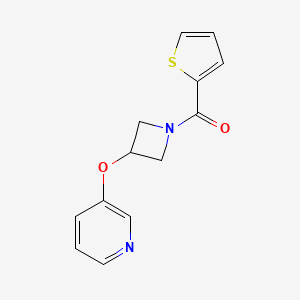
![N-(2,5-dimethoxyphenyl)-2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2547633.png)

![methyl 2-(8-(3-chlorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2547642.png)

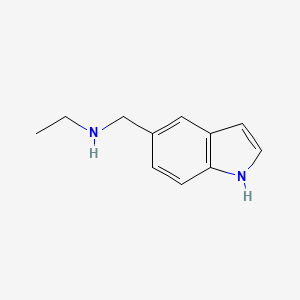


![N-((6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2547648.png)
